1-(Pyrrolidin-3-YL)-1H-imidazole

Description

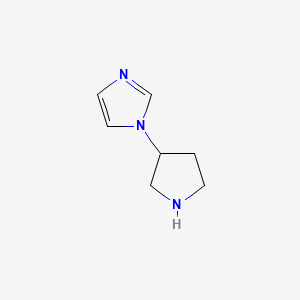

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQNOBWFVDSYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672422 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64074-20-0 | |

| Record name | 1-(Pyrrolidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole: An In-Depth Technical Guide

Introduction: The Significance of the Pyrrolidinyl-Imidazole Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole.[2] When coupled with the imidazole moiety, a versatile heterocyclic ring known for its role in biological systems and its ability to participate in various non-covalent interactions, the resulting 1-(pyrrolidin-3-yl)-1H-imidazole core represents a valuable building block for the development of novel therapeutics.[3] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to access this important molecule, intended for researchers and professionals in the field of drug discovery and development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached by forming the crucial C-N bond between the 3-position of the pyrrolidine ring and the N-1 position of the imidazole ring. A highly effective and reliable method for achieving this transformation is the Mitsunobu reaction.[4] This reaction allows for the direct coupling of a secondary alcohol with an acidic N-H pronucleophile, such as imidazole, with a characteristic inversion of stereochemistry at the alcohol carbon.

The overall synthetic strategy is a three-step process:

-

Protection of the Pyrrolidine Nitrogen: The synthesis commences with the protection of the secondary amine of a suitable pyrrolidine precursor. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6]

-

Mitsunobu C-N Bond Formation: The key step involves the coupling of the N-protected 3-hydroxypyrrolidine with imidazole using the Mitsunobu reaction. This reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[4]

-

Deprotection to Yield the Final Product: The final step is the removal of the Boc protecting group to afford the target compound, this compound, typically as a salt which can be neutralized to the free base.

The following diagram, generated using the DOT language, illustrates this overarching synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

The initial step involves the protection of the pyrrolidine nitrogen to prevent its participation in subsequent reactions.

Reaction Scheme:

Caption: N-protection of 3-hydroxypyrrolidine.

Protocol:

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil or a white solid.

| Parameter | Value |

| Typical Scale | 10-50 mmol |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (Et₃N) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 90-98% |

Part 2: Mitsunobu Coupling of N-Boc-3-hydroxypyrrolidine with Imidazole

This is the key bond-forming step, creating the link between the two heterocyclic rings. The mechanism involves the activation of the hydroxyl group by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by imidazole.[4][7]

Reaction Scheme:

Caption: Mitsunobu reaction for C-N bond formation.

Protocol:

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exotherm and a color change are typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel.

| Parameter | Value |

| Typical Scale | 5-20 mmol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reagents | PPh₃, DIAD |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 16-24 hours |

| Typical Yield | 60-80% |

Part 3: Deprotection of N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole

The final step is the removal of the acid-labile Boc group to yield the target compound.

Reaction Scheme:

Caption: Final deprotection of the pyrrolidine nitrogen.

Protocol:

-

Dissolve tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent like DCM or a mixture of chloroform and isopropanol.

-

Dry the combined organic extracts, filter, and concentrate to yield this compound.

| Parameter | Value |

| Typical Scale | 1-10 mmol |

| Solvent | Dichloromethane (DCM) |

| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% (often quantitative) |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide, centered around the Mitsunobu reaction, provides a reliable and efficient method for the preparation of this compound. The use of the Boc protecting group ensures high yields and straightforward purification in the initial steps. This approach is amenable to the synthesis of both racemic and enantiomerically pure forms of the target compound, depending on the chirality of the starting 3-hydroxypyrrolidine.[2][8][9] The availability of this versatile building block will undoubtedly facilitate further exploration of the chemical space around the pyrrolidinyl-imidazole scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 135431112, N-Boc-3-aminopyrrolidine" PubChem, [Link]. Accessed Jan. 18, 2026.

- Google Patents. "Synthetic method of optically pure (S)-3-hydroxypyrrolidine" . Accessed Jan. 18, 2026.

-

National Center for Biotechnology Information. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

- Google Patents. "Synthesis process of 1-N-BOC-3-hydroxypyrrolidine" . Accessed Jan. 18, 2026.

- Google Patents. "Preparation method of (S)-3-hydroxypyrrolidine hydrochloride" . Accessed Jan. 18, 2026.

- Google Patents. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity" . Accessed Jan. 18, 2026.

-

ChemRxiv. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology" [Link]. Accessed Jan. 18, 2026.

-

MDPI. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase" [Link]. Accessed Jan. 18, 2026.

-

Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH" [Link]. Accessed Jan. 18, 2026.

-

PubMed. "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents" [Link]. Accessed Jan. 18, 2026.

-

Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH" [Link]. Accessed Jan. 18, 2026.

-

Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride" [Link]. Accessed Jan. 18, 2026.

-

Taylor & Francis Online. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols" [Link]. Accessed Jan. 18, 2026.

-

FABAD Journal of Pharmaceutical Sciences. "N-Alkylation of Some Imidazopyridines" [Link]. Accessed Jan. 18, 2026.

-

National Center for Biotechnology Information. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

-

European Patent Office. "Deprotection of N-BOC compounds" [Link]. Accessed Jan. 18, 2026.

-

National Center for Biotechnology Information. "Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles." National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

-

Semantic Scholar. "Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation" [Link]. Accessed Jan. 18, 2026.

-

ResearchGate. "Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents" [Link]. Accessed Jan. 18, 2026.

-

National Center for Biotechnology Information. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

-

CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid" [Link]. Accessed Jan. 18, 2026.

-

J-STAGE. "Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour" [Link]. Accessed Jan. 18, 2026.

-

ResearchGate. "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a ??-lactam mimic of" [Link]. Accessed Jan. 18, 2026.

-

ResearchGate. "N-alkylation of heterocycles under conventional heating, simultaneous..." [Link]. Accessed Jan. 18, 2026.

-

SlideShare. "Nucleophilic Substitution Reactions" [Link]. Accessed Jan. 18, 2026.

- Google Patents. "Synthesis method for N-Boc-3-piperidone" . Accessed Jan. 18, 2026.

- Google Patents.

-

ResearchGate. "Nucleophilic substitution in the imidazole ring." [Link]. Accessed Jan. 18, 2026.

-

Semantic Scholar. "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study" [Link]. Accessed Jan. 18, 2026.

-

ChemRxiv. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." [Link]. Accessed Jan. 18, 2026.

Sources

- 1. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 2. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 3. Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(Pyrrolidin-3-YL)-1H-imidazole: A Technical Guide

Introduction

1-(Pyrrolidin-3-YL)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a saturated pyrrolidine ring linked to an aromatic imidazole moiety, presents a unique combination of electronic and steric properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopic interpretation and supported by data from related structures.

Molecular Structure and Key Features

The structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) attached via its 3-position to the nitrogen atom (N-1) of a five-membered aromatic ring with two nitrogen atoms (imidazole). This linkage creates a chiral center at the C-3 position of the pyrrolidine ring. The imidazole ring is planar and aromatic, while the pyrrolidine ring is non-planar and flexible, capable of adopting various envelope and twisted conformations.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the protons of both the imidazole and pyrrolidine rings.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2' (Imidazole) | ~7.5 - 7.7 | s | - |

| H5' (Imidazole) | ~7.0 - 7.2 | s | - |

| H4' (Imidazole) | ~6.9 - 7.1 | s | - |

| H3 (Pyrrolidine) | ~4.8 - 5.2 | m | - |

| H2α, H2β (Pyrrolidine) | ~3.2 - 3.8 | m | - |

| H5α, H5β (Pyrrolidine) | ~3.0 - 3.6 | m | - |

| H4α, H4β (Pyrrolidine) | ~2.0 - 2.5 | m | - |

| NH (Pyrrolidine) | ~1.5 - 3.0 | br s | - |

Rationale behind the Assignments:

-

Imidazole Protons: The protons on the imidazole ring are in an aromatic environment and thus resonate at lower field (higher ppm values). The H2' proton, situated between two nitrogen atoms, is the most deshielded. The chemical shifts of imidazole protons are sensitive to solvent effects, particularly hydrogen bonding solvents.[2][3][4]

-

Pyrrolidine Protons: The protons on the pyrrolidine ring are in an aliphatic environment and appear at higher field. The methine proton at C3 (H3), being directly attached to the imidazole ring, will be the most downfield of the pyrrolidine protons. The methylene protons (H2, H4, and H5) will exhibit complex splitting patterns due to geminal and vicinal couplings.[5][6] The diastereotopic nature of the methylene protons on C2 and C4 will likely lead to separate signals for the axial and equatorial protons.

-

NH Proton: The pyrrolidine NH proton will appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2' (Imidazole) | ~135 - 138 |

| C4' (Imidazole) | ~128 - 130 |

| C5' (Imidazole) | ~118 - 120 |

| C3 (Pyrrolidine) | ~55 - 60 |

| C2 (Pyrrolidine) | ~50 - 55 |

| C5 (Pyrrolidine) | ~45 - 50 |

| C4 (Pyrrolidine) | ~30 - 35 |

Rationale behind the Assignments:

-

Imidazole Carbons: The aromatic carbons of the imidazole ring will resonate in the downfield region typical for sp² hybridized carbons. C2' is the most downfield due to its position between two nitrogen atoms.[7][8]

-

Pyrrolidine Carbons: The aliphatic sp³ hybridized carbons of the pyrrolidine ring will appear in the upfield region of the spectrum. The C3 carbon, attached to the electronegative imidazole ring, will be the most deshielded among the pyrrolidine carbons.[9][10][11]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Predicted Mass Spectrometric Data:

| Ionization Mode | Predicted m/z | Interpretation |

| ESI | 138.1026 | [M+H]⁺ (Calculated for C₇H₁₂N₃⁺) |

| EI | 137 | Molecular Ion (M⁺) |

| EI | 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

| EI | 68 | [C₃H₄N₂]⁺ (Imidazole fragment) |

| EI | 43 | [C₂H₅N]⁺ (Fragment from pyrrolidine ring) |

Rationale for Fragmentation:

-

ESI-MS: As a soft ionization technique, ESI is expected to produce a prominent protonated molecule [M+H]⁺, which allows for the determination of the molecular weight.[12][13]

-

EI-MS: This hard ionization technique will lead to the fragmentation of the molecular ion. The most probable fragmentation pathways involve the cleavage of the bond between the pyrrolidine and imidazole rings. The charge can be retained by either the pyrrolidine or the imidazole fragment. Further fragmentation of the pyrrolidine ring is also expected.[8][12][14][15]

Figure 2: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

-

ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via an LC system.

-

-

EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized before ionization.

-

Ionization: Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Pyrrolidine |

| 3100 - 3150 | C-H stretch (aromatic) | Imidazole |

| 2850 - 2960 | C-H stretch (aliphatic) | Pyrrolidine |

| 1500 - 1600 | C=N and C=C stretch | Imidazole ring |

| 1450 - 1490 | C-H bend (aliphatic) | Pyrrolidine |

| 1000 - 1300 | C-N stretch | Both rings |

Rationale for IR Absorptions:

-

N-H Stretch: The secondary amine in the pyrrolidine ring will show a characteristic stretching vibration in the 3300-3500 cm⁻¹ region.[16][17][18][19]

-

C-H Stretches: The aromatic C-H bonds of the imidazole ring absorb at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H bonds of the pyrrolidine ring (<3000 cm⁻¹).[9]

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will appear in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibrations for both the pyrrolidine and imidazole rings will be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a mull (e.g., Nujol).

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr/Nujol) should be recorded and subtracted from the sample spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound framework for the characterization of this compound. The predicted NMR, MS, and IR spectra are based on the well-established spectroscopic properties of the constituent pyrrolidine and imidazole moieties. This information is invaluable for researchers and scientists in the field of drug development for confirming the identity and purity of this important heterocyclic compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.

- Yuan, B., Zhao, D., Wu, Q., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization and in vitro anti-HIV and anticancer activities of new 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives. Journal of Saudi Chemical Society, 18(5), 509-516.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Xie, M., Matsuda, Y., & Fujii, A. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 41-46.

- Hunter, C. A., & Packer, M. J. (2000). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.

- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(11-12), 1713-1720.

- Kumar, A., & Selvam, P. (2016). Synthesis, spectral characterization, and catalytic activity of imidazole-based ionic liquids. Journal of Molecular Liquids, 223, 103-109.

- Vyskocilová, P., Hornik, P., Friedecký, D., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.

- Alkorta, I., Elguero, J., & Denisov, G. S. (2002). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. The Journal of Physical Chemistry A, 106(42), 9625-9633.

- Kerru, N., Gummidi, L., Maddila, S., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5093.

- Jackson, G. P., & Colyer, C. L. (2020).

- Landis, C. R., & Presto, A. A. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2539–2548.

- Paz, V., Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2007). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 12(4), 875-893.

- Tan, X., & Lindsey, J. S. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3) of 9a. The Journal of Organic Chemistry, 71(19), 7359-7374.

- Echegoyen, L., & Palkar, A. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry–A European Journal, 13(29), 8294-8301.

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Reedijk, J. (1980). The infrared spectra of imidazole complexes of first transition series metal(ii) nitrates and perchlorates. Journal of Molecular Structure, 68, 135-145.

- Jackson, G. P., & Colyer, C. L. (2020). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

- Wang, Y., & Voth, G. A. (2010). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. The Journal of Physical Chemistry B, 114(26), 8723–8732.

- Flores-Parra, A., & Contreras, R. (2000). 13 C-and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(2), 117-152.

- Spanget-Larsen, J., & Hansen, P. E. (2006). The mass spectra of imidazole and 1-methylimidazole. Journal of Mass Spectrometry, 41(10), 1297-1307.

- Yurdakul, Ş., & Güllüoğlu, M. T. (2004). Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. Journal of Molecular Structure, 702(1-3), 59-66.

- Heravi, M. M., & Oskooie, H. A. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(4), 1787-1792.

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

- Al-Hourani, B. J. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978.

- Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 387-390.

- De Kimpe, N., & De Cock, W. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. Heterocycles, 16(5), 777-782.

- Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.

- Yan, J., & Wang, J. (2019).

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- Boykin, D. W., & Kumar, A. (2020).

- Presto, A. A. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona.

- Wiley. (n.d.). Pyrrolidine - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- Yurdakul, Ş., & Güllüoğlu, M. T. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 439-446.

- Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange.

- Wiley. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Chemistry LibreTexts.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubChem. (n.d.). Pyrrolidine.

- Lindsey, J. S. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3) of 9a.

- Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-778.

- Wikipedia. (n.d.).

Sources

- 1. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 3. 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. 1H-Imidazole [webbook.nist.gov]

- 11. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine [webbook.nist.gov]

- 18. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Pyrrolidin-3-YL)-1H-imidazole

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. 1-(Pyrrolidin-3-YL)-1H-imidazole represents such a molecule, integrating the well-established imidazole nucleus with the versatile pyrrolidine scaffold. The imidazole ring is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This versatility is largely attributed to the imidazole nitrogen atoms' capacity to engage in crucial hydrogen bonding and other non-covalent interactions with various biological targets. Complementing this is the pyrrolidine ring, a saturated heterocycle that imparts a three-dimensional architecture to molecules, enhancing their ability to explore pharmacophore space and often improving physicochemical properties such as solubility.

Despite the therapeutic promise suggested by its constituent moieties, the specific mechanism of action of this compound remains to be elucidated. This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of facts to propose a comprehensive, multi-pronged research strategy. Our objective is to delineate a logical and technically sound pathway for uncovering the biological activities and molecular targets of this compound. We will present a series of hypothesized mechanisms of action and detail the requisite experimental protocols to systematically investigate each hypothesis. This document is designed to be a self-validating system of inquiry, where each experimental stage is informed by the preceding results, ensuring a rigorous and efficient elucidation of the compound's pharmacological profile.

Part 1: Hypothesized Mechanisms of Action

Given the rich pharmacology of imidazole and pyrrolidine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the foundation of our investigational plan.

-

Hypothesis 1: Antimicrobial Agent. Many imidazole-containing compounds exhibit potent antimicrobial activity by interfering with essential cellular processes in bacteria and fungi. Potential mechanisms include the disruption of cell wall synthesis or the inhibition of protein synthesis[1][2]. The pyrrolidine moiety could enhance cellular uptake or improve interaction with the molecular target.

-

Hypothesis 2: Enzyme Inhibitor. The structural features of this compound make it a candidate for an enzyme inhibitor. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can provide specific steric and electronic interactions. Potential targets could include kinases, proteases, or metabolic enzymes.

-

Hypothesis 3: Receptor Modulator. The compound could act as a ligand for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The nitrogen atoms in both rings can participate in key binding interactions within receptor pockets.

Part 2: A Step-by-Step Experimental Plan for Elucidating the Mechanism of Action

This section outlines a detailed, phased experimental approach to systematically investigate the hypothesized mechanisms of action.

Phase I: Initial Screening and In Vitro Characterization

The initial phase focuses on broad-spectrum screening to identify the primary biological activity of this compound.

The first step is to assess the compound's potential as an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay [3]

-

Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Grow selected bacterial and fungal strains to the mid-logarithmic phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Incubation: Add the microbial inoculum to the wells containing the compound dilutions. Include positive (microbes with no compound) and negative (broth only) controls. Incubate the plates under appropriate conditions for the test organisms (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4].

| Microorganism | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Escherichia coli | Negative | >128 |

| Pseudomonas aeruginosa | Negative | >128 |

| Candida albicans | N/A (Fungus) | 16 |

Table 1: Hypothetical antimicrobial susceptibility data for this compound.

If antimicrobial activity is observed, the next step is to determine the general mechanism by assessing the effect on the synthesis of major macromolecules.[2]

Experimental Protocol: Radiolabeling Assay [5]

-

Bacterial Culture: Grow the susceptible bacterial strain in the presence of sub-lethal concentrations of the compound.

-

Radiolabel Incorporation: At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis to aliquots of the culture.

-

Measurement: After a short incubation, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the rate of incorporation of each precursor in treated versus untreated cells. A specific inhibition of one pathway suggests the compound's primary mode of action.

Sources

- 1. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Assessment of antimicrobial activity [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 1-(Pyrrolidin-3-YL)-1H-imidazole

Abstract

The compound 1-(Pyrrolidin-3-YL)-1H-imidazole represents a compelling scaffold for drug discovery, integrating the pharmacologically significant pyrrolidine and imidazole moieties. The five-membered pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space, while the electron-rich imidazole ring is a common feature in molecules that bind a wide array of enzymes and receptors.[1][2] However, the specific biological targets of this particular compound are not yet elucidated. This guide outlines a comprehensive, multi-pronged strategy for the de-orphaning of this compound, moving from computational prediction to robust experimental validation. We provide a strategic framework, detailed experimental protocols, and the underlying scientific rationale necessary for researchers and drug development professionals to systematically identify and validate its molecular targets, thereby unlocking its therapeutic potential.

Introduction to this compound: A Scaffold of Interest

Target identification is a cornerstone of modern drug discovery, providing the mechanistic understanding required to optimize lead compounds, predict potential side effects, and develop effective therapies.[3] The molecule this compound is a small molecule of significant interest due to the proven therapeutic relevance of its constituent chemical scaffolds.

Chemical Structure and Properties

The foundational step in any target identification campaign is to understand the physicochemical characteristics of the molecule .

| Property | Value | Source |

| CAS Number | 64074-20-0 | [4][5] |

| Molecular Formula | C₇H₁₁N₃ | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Hydrogen Bond Donors | 1 (Primary Amine) | PubChem |

| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | PubChem |

| Predicted LogP | Varies by algorithm | PubChem |

| Structure |  | PubChem |

The Pharmacological Significance of the Imidazole and Pyrrolidine Scaffolds

The rationale for investigating this compound stems from the extensive biological activities associated with its core structures.

-

The Imidazole Moiety: This five-membered heterocycle is a privileged structure in medicinal chemistry.[6] Its two nitrogen atoms allow it to act as a proton donor and acceptor, facilitating key interactions with biological targets.[7] Imidazole derivatives have demonstrated a vast range of activities, including anticancer (e.g., kinase inhibitors), antifungal, antibacterial, and anti-inflammatory properties.[2][8] The ring can bind to enzymes and receptors, and even intercalate with DNA, making it a versatile pharmacophore.[6]

-

The Pyrrolidine Scaffold: As a saturated, non-planar five-membered ring, pyrrolidine is a crucial building block in drug design.[1][9] Its three-dimensional nature provides an advantage over flat aromatic rings for exploring the complex topology of protein binding pockets.[1] Pyrrolidine-containing compounds exhibit a wide array of biological effects, including acting as antagonists for receptors like the histamine H3 receptor, and showing potential as anticancer, antiviral, and antidiabetic agents.[10][11]

The combination of these two scaffolds in a single molecule suggests a high probability of biological activity, necessitating a systematic approach to identify its specific molecular partners.

A Strategic Framework for Target Discovery

A successful target identification campaign integrates computational and experimental approaches. This phased strategy maximizes efficiency by using predictive models to guide resource-intensive laboratory work.

Caption: A conceptual in silico target prediction workflow.

This process will yield a prioritized list of candidate targets (e.g., kinases, GPCRs, ion channels) that can be taken forward for experimental validation.

Experimental Methodologies for Target Identification

While in silico methods provide hypotheses, experimental validation is essential to confirm direct physical interaction between the small molecule and its target protein(s). [12]We will detail two powerful and complementary approaches: a classic affinity-based method and a modern label-free method.

Affinity-Based Pull-Down: A Foundational Approach

This technique remains one of the most widely used methods for target identification. [3][13]It involves immobilizing the small molecule on a solid support and using it as "bait" to capture binding proteins from a cell lysate.

The core principle is to covalently attach this compound to a resin (e.g., agarose beads) via a linker. [3]The choice of attachment point is critical; it must be at a position on the molecule that is not essential for target binding. Based on the structure, the primary amine on the pyrrolidine ring is an ideal attachment point as it allows the key imidazole pharmacophore to remain accessible.

Caption: Workflow for an affinity chromatography experiment.

-

Synthesis of Immobilized Ligand:

-

React this compound with an N-Hydroxysuccinimide (NHS)-activated sepharose resin. The primary amine of the pyrrolidine will react with the NHS ester to form a stable amide bond, covalently linking the compound to the beads.

-

Expertise Note: Include a long, flexible linker (e.g., polyethylene glycol, PEG) between the bead and the compound to minimize steric hindrance and allow the ligand to access protein binding pockets more easily. [3] * Thoroughly wash the beads to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a human cancer cell line like HeLa or a neuronal line like SH-SY5Y) to a high density.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Affinity Pull-Down:

-

Incubate a defined amount of the clarified lysate (e.g., 1-5 mg of total protein) with the compound-conjugated beads.

-

Self-Validating Control: In a parallel tube, incubate an equal amount of lysate with control beads (resin that has been blocked but has no compound attached). This is crucial to identify proteins that bind non-specifically to the matrix itself.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be done by:

-

Competitive Elution: Incubating with a high concentration of the free, unmodified this compound. This is the most specific method.

-

Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer. This is less specific but highly effective.

-

-

-

Analysis:

-

Separate the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver stain.

-

Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control lane.

-

Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Strategy

The DARTS method is a powerful alternative that does not require chemical modification of the small molecule. [13][14]It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to digestion by proteases. [3]

By treating a cell lysate with a protease in the presence or absence of the drug, one can identify target proteins. Proteins that are protected from digestion by the drug will remain intact and can be identified by mass spectrometry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 64074-20-0 | this compound - Synblock [synblock.com]

- 5. 64074-20-0|this compound|BLD Pharm [bldpharm.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

Navigating the Supply and Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-imidazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. 1-(Pyrrolidin-3-YL)-1H-imidazole, in particular, serves as a crucial building block for the synthesis of a wide range of therapeutic agents. This technical guide provides an in-depth analysis of the availability of this key starting material, offering a dual perspective on direct procurement versus de novo synthesis. We will explore the commercial landscape, delve into robust synthetic methodologies, and provide a comparative framework to aid researchers in making informed decisions for their drug discovery and development programs.

Introduction: The Significance of the Pyrrolidin-3-yl Imidazole Moiety

The fusion of a pyrrolidine ring and an imidazole heterocycle gives rise to a molecular architecture with significant therapeutic potential. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in natural products and FDA-approved drugs, often conferring favorable pharmacokinetic properties. The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The combination of these two rings in this compound creates a versatile scaffold for the development of novel therapeutics targeting a range of diseases. Its derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity.

Commercial Availability: A Direct Path to Your Starting Material

For research groups prioritizing rapid advancement of their projects, direct procurement of this compound is a viable and efficient option. Several chemical suppliers offer this compound, often with detailed specifications regarding purity and analytical data.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| Synblock | 64074-20-0 | ≥98% | Available as a racemate.[1] |

| BLDpharm | 64074-20-0 | Not specified | Listed in their catalog. |

| BLDpharm | 147081-64-9 | Not specified | (S)-enantiomer, requires cold-chain transportation.[2] |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify availability and lead times directly with the suppliers.

Key Considerations for Procurement:

-

Chirality: The compound is available as a racemate and as the (S)-enantiomer. The choice will depend on the specific stereochemical requirements of the target molecule.

-

Purity: For drug discovery applications, high purity (typically >98%) is essential to avoid complications in subsequent reactions and biological assays.

-

Scale: Availability may vary for research quantities (mg to g) versus bulk quantities (kg).

-

Cost: The price of the starting material can be a significant factor, especially for large-scale synthesis.

De Novo Synthesis: A Flexible and Cost-Effective Alternative

While direct purchase offers convenience, in-house synthesis of this compound can provide greater flexibility, potential cost savings for large-scale production, and access to custom analogs. The most logical and widely applicable synthetic strategy involves the coupling of a protected 3-substituted pyrrolidine with imidazole, followed by deprotection.

Retrosynthetic Analysis

A common retrosynthetic approach for this compound involves disconnecting the C-N bond between the pyrrolidine and imidazole rings. This leads to a protected 3-halopyrrolidine or a pyrrolidine with a suitable leaving group at the 3-position, and imidazole. The pyrrolidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions of the coupling reaction and can be readily removed.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway

A robust and well-documented approach proceeds via the mesylation of commercially available N-Boc-3-hydroxypyrrolidine, followed by nucleophilic substitution with imidazole and subsequent deprotection.

Sources

"1-(Pyrrolidin-3-YL)-1H-imidazole" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only. It is not intended to be a substitute for professional scientific advice. Always consult with a qualified professional before undertaking any research or experimental work.

Introduction

The landscape of modern drug discovery is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that offer unique three-dimensional diversity and opportunities for specific biological interactions. Among the vast array of heterocyclic compounds, the pyrrolidinyl-imidazole moiety has emerged as a privileged structure in medicinal chemistry. The fusion of the saturated, non-planar pyrrolidine ring with the aromatic, electron-rich imidazole ring creates a versatile scaffold with significant potential for interacting with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[1] This technical guide provides a comprehensive overview of 1-(Pyrrolidin-3-YL)-1H-imidazole, a representative member of this promising class of compounds. We will delve into its fundamental molecular and chemical properties, outline a representative synthetic approach, and explore its potential applications in drug discovery based on the known pharmacology of related analogues.

Core Molecular and Chemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development.

Molecular Formula and Weight

The elemental composition and molecular weight are foundational data points for any chemical entity.

| Parameter | Value |

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 64074-20-0 |

Source: Synblock.[2]

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and the systematic naming of the compound are crucial for unambiguous identification.

IUPAC Name: this compound

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Technical Overview

Representative Synthetic Workflow

The synthesis of N-aryl and N-alkyl imidazoles is a well-established area of organic chemistry. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring by the imidazole anion.

Caption: A generalized workflow for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. It is based on standard laboratory techniques and should be adapted and optimized by a qualified chemist.

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Imidazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of N-Boc-3-tosyloxypyrrolidine:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

N-Alkylation of Imidazole:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.1 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq) in anhydrous DMF.

-

Heat the reaction to 60 °C and stir overnight.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

-

-

Boc-Deprotection:

-

Dissolve the purified N-Boc-1-(pyrrolidin-3-YL)-1H-imidazole in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the pyrrolidine and imidazole rings. The chemical shifts and coupling constants will be indicative of the connectivity. |

| ¹³C NMR | Resonances for the seven unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 138.10). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery

While specific biological data for this compound is scarce in the public domain, the broader class of pyrrolidinyl-imidazole derivatives has shown significant promise in various therapeutic areas. This allows for informed speculation on its potential applications.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The imidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the kinase. The pyrrolidine moiety can provide key interactions in other regions of the active site, contributing to both potency and selectivity.[3][4] For instance, derivatives of pyrrole-imidazole have been investigated as inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory pathways.[5]

Caption: Potential mechanism as a kinase inhibitor.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent another major class of drug targets, involved in a vast array of physiological processes. The structural features of this compound, including its basic nitrogen atoms and three-dimensional shape, make it a candidate for interaction with the binding pockets of GPCRs.[6][7] Depending on the specific receptor and the nature of the interaction, the compound could act as an agonist, antagonist, or allosteric modulator.

Conclusion

This compound is a molecule of significant interest from a medicinal chemistry perspective. Its structural composition, combining the favorable properties of both the pyrrolidine and imidazole rings, positions it as a valuable scaffold for the development of novel therapeutics. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related analogues strongly suggests its potential as a modulator of key biological targets such as protein kinases and GPCRs. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its pharmacological profile. As the quest for new and effective drugs continues, the exploration of such privileged scaffolds will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(14), 4153. Available at: [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1126–1131. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5947–5968. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(13), 5081. Available at: [Link]

- Imidazole derivatives, processes for preparing them and their uses. (2009). Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(21), 6499. Available at: [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.

- Pyrrolidine derivatives and method of synthesizing these. (2004). Google Patents.

-

Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. (2019). Journal of Medicinal Chemistry, 62(4), 1816–1833. Available at: [Link]

-

Discovery of GPCR ligands for probing signal transduction pathways. (2015). Frontiers in Pharmacology, 6, 26. Available at: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). European Journal of Medicinal Chemistry, 258, 115594. Available at: [Link]

-

How ligands illuminate GPCR molecular pharmacology. (2017). Cell, 170(3), 414–427. Available at: [Link]

-

1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available at: [Link]

-

1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. (2023). Molbank, 2023(4), M1759. Available at: [Link]

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office. Available at: [Link]

- A METHOD OF PREPARATION OF HIGHLY PURE VILDAGLIPTIN. (2010). WIPO (PCT).

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4947. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2019). Universal Journal of Pharmaceutical Research, 4(4), 28-33. Available at: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). E-Journal of Chemistry, 9(4), 1837-1843. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). ACS Omega, 7(3), 2824–2841. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega, 8(47), 44969–44985. Available at: [Link]

-

1-(pyrrolidine-1-carbonyl)-1h-imidazole. PubChemLite. Available at: [Link]

-

2-(pyrrolidin-3-yl)-1h-imidazole dihydrochloride. PubChemLite. Available at: [Link]

-

Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. (1996). The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73-77. Available at: [Link]

-

Trends in GPCR drug discovery: new agents, targets and indications. (2019). Nature Reviews Drug Discovery, 18(12), 929–945. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 64074-20-0 | this compound - Synblock [synblock.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 1-(Pyrrolidin-3-YL)-1H-imidazole

This guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility of the heterocyclic compound 1-(Pyrrolidin-3-YL)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to establish a framework for robust, self-validating solubility assessment. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and pharmaceutical science to predict its solubility behavior and provide detailed protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial synthesis to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate success. Poor solubility can lead to a cascade of developmental hurdles, including unreliable results in in vitro assays, poor absorption and bioavailability, and difficulties in formulation.[1][2]

This compound, with its constituent pyrrolidine and imidazole moieties, presents an interesting scaffold for medicinal chemistry. The imidazole ring is a common feature in many marketed drugs and natural products, valued for its ability to engage in various biological interactions.[3][4] The pyrrolidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties. Understanding the solubility of this combined scaffold is therefore a critical first step in evaluating its potential as a drug lead. This guide will provide the foundational knowledge and practical steps to thoroughly characterize the solubility of this compound and similar novel chemical entities.

Predicted Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic features. For this compound, we can infer its likely behavior by examining its constituent parts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C7H11N3[5] | --- |

| Molecular Weight | 137.18 g/mol [5] | The relatively low molecular weight is generally favorable for solubility.[6] |

| Polarity | Polar | The presence of three nitrogen atoms, capable of hydrogen bonding, and the polar nature of both the imidazole and pyrrolidine rings suggest significant polarity.[3][7] Polar compounds tend to be more soluble in polar solvents like water.[6][7] |

| Hydrogen Bond Donors/Acceptors | Likely 1-2 donors (N-H on pyrrolidine and potentially imidazole) and 2-3 acceptors (nitrogen atoms). | The ability to form hydrogen bonds with water is a primary driver of aqueous solubility. |

| pKa (Predicted) | Basic | The pyrrolidine nitrogen is expected to be basic (pKa ~10-11), and the imidazole ring is amphoteric but typically acts as a base in physiological conditions (pKa of conjugate acid ~7).[4] The presence of basic centers means that solubility will be highly dependent on pH.[8][9] |

| LogP (Predicted) | Low | The polar nature of the molecule suggests a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipid environments. |

The key takeaway from this predictive analysis is the anticipated strong influence of pH on the aqueous solubility of this compound. As the pH of the medium decreases, the nitrogen atoms will become protonated, forming charged species that are significantly more soluble in water.[9]

Core Concepts in Solubility Assessment: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[2][10]

-

Kinetic Solubility : This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing for precipitation.[1][2] It is a high-throughput method well-suited for the early stages of drug discovery, such as lead identification, to quickly flag compounds with potential solubility liabilities.[2][10] However, it can sometimes overestimate the true solubility because the initial dissolution in an organic solvent can lead to supersaturated aqueous solutions.[11]

-

Thermodynamic Solubility : This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[9][12] It is a more time- and resource-intensive measurement, often employing the "shake-flask" method, and is considered the gold standard for obtaining accurate solubility data.[13] This measurement is critical for later stages of drug development, including lead optimization and formulation.[1][10]

The choice between these two assays is dictated by the stage of the research program. For a novel compound like this compound, an initial kinetic solubility screen would be a logical first step, followed by a more rigorous thermodynamic solubility determination as it progresses through the discovery pipeline.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic aqueous solubility of this compound.

Kinetic Solubility Assay Protocol

This protocol is designed for a high-throughput assessment and relies on the detection of precipitation as a compound is diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound (as a 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom for analysis)

-

Automated liquid handler (recommended) or multichannel pipettes

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

-

Preparation of Compound Dilution Plate:

-

In a 96-well plate, create a serial dilution of the 10 mM stock solution of this compound in DMSO. A typical dilution series would range from 10 mM down to low micromolar concentrations.

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

-

Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%, which is generally well-tolerated in many subsequent biological assays.

-

-

Incubation and Precipitation Detection:

-

Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[1]

-

Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[14]

-

Alternatively, the concentration of the dissolved compound can be quantified after filtration or centrifugation of the precipitate using a suitable analytical method like HPLC-UV or LC-MS.[1][15]

-

Data Analysis:

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This protocol determines the equilibrium solubility and is considered the "gold standard."[13]

Materials:

-

This compound (solid powder)

-

Aqueous buffers at various pH values (e.g., pH 3.0, 5.0, 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV or LC-MS system for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[15]

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Analyze the filtered samples and the standards using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

Data Analysis:

The thermodynamic solubility is the concentration of the compound in the filtered supernatant. This should be determined for each pH value tested.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

Several environmental factors can significantly impact the solubility of a compound. For this compound, the following are expected to be most influential:

-

pH : As predicted, pH is likely the most critical factor.[8] Due to the basic nature of the pyrrolidine and imidazole nitrogens, the compound's solubility is expected to increase dramatically at lower pH values due to protonation and salt formation.[9] A pH-solubility profile, determined using the thermodynamic solubility method at various pH points, is essential for understanding its behavior in different physiological environments (e.g., the stomach vs. the intestine).

-

Temperature : For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[6][7][17] Therefore, it is likely that this compound will be more soluble at 37°C (physiological temperature) than at room temperature (25°C). However, this should be confirmed experimentally as some compounds exhibit exothermic dissolution.[7]

-

Solvent Polarity : The principle of "like dissolves like" is fundamental to solubility.[7] this compound, being a polar molecule, is expected to have poor solubility in non-polar solvents (e.g., hexane, toluene) and higher solubility in polar protic solvents (e.g., water, ethanol, methanol) that can engage in hydrogen bonding.

Caption: Key Factors Influencing Solubility.

Data Interpretation and Reporting